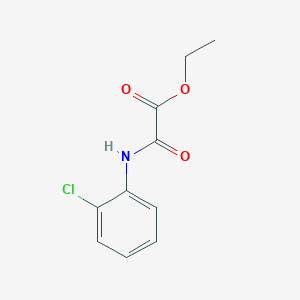
3,4-diméthoxy-N-((1-(thiophène-3-yl)cyclopentyl)méthyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with methoxy groups at the 3 and 4 positions, a thiophene ring attached to a cyclopentyl group, and a methyl linkage
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Medicine: Its structural features suggest it could be explored for therapeutic uses, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique chemical properties may make it suitable for use in industrial processes, such as the production of specialty chemicals or advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the benzenesulfonamide core and introduce the methoxy groups through methylation reactions. The thiophene ring can be attached to the cyclopentyl group via a cyclization reaction, and the final step involves linking this moiety to the benzenesulfonamide core through a methyl bridge. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods to ensure the compound meets the necessary quality standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines.
Mécanisme D'action
The mechanism by which 3,4-dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,4-dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide include other benzenesulfonamides with different substituents, as well as compounds featuring thiophene rings or cyclopentyl groups.
Uniqueness
What sets 3,4-dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide apart is the specific combination of functional groups and structural features, which confer unique chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-22-16-6-5-15(11-17(16)23-2)25(20,21)19-13-18(8-3-4-9-18)14-7-10-24-12-14/h5-7,10-12,19H,3-4,8-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPAPCFHHQOPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethyl-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2493034.png)
![3-chloro-2-{[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2493035.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2493039.png)
![1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2493040.png)

![4-(2-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2493043.png)





![(2E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2493054.png)

![N-({1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2493057.png)
